molecular formula C30H35N7O B1193457 RIm13

RIm13

Cat. No.: B1193457
M. Wt: 509.658
InChI Key: CXHJQCQAKUNWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIm13 is a triimidazole-based small molecule synthesized via a quasi-iterative protocol utilizing van Leusen three-component reactions (vL-3CRs) and formylation steps . It exhibits potent activity as a modulator of the PCSK9/LDLR protein-protein interaction, a key target for cardiovascular therapeutics. At 1.0 µM, this compound restores low-density lipoprotein (LDL) uptake in HepG2 cells to 103.7% of baseline levels, comparable to the reference peptide P5 (103.5%) . Mechanistically, this compound increases cell-surface LDL receptor (LDLR) protein levels and counteracts PCSK9-mediated LDLR degradation . Its stereochemical configuration and functional groups, including N-substituents on imidazole rings, are critical for binding to the PCSK9 catalytic domain .

Properties

Molecular Formula

C30H35N7O

Molecular Weight

509.658

IUPAC Name

5-(3'-Benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3'H,3''H-[2,4':2',4''-terimidazol]-3''-yl)-N-methylpentan-1-amine

InChI

InChI=1S/C30H35N7O/c1-31-16-8-5-9-17-36-22-32-18-27(36)30-34-20-28(37(30)21-23-10-6-4-7-11-23)29-33-19-26(35(29)2)24-12-14-25(38-3)15-13-24/h4,6-7,10-15,18-20,22,31H,5,8-9,16-17,21H2,1-3H3

InChI Key

CXHJQCQAKUNWMJ-UHFFFAOYSA-N

SMILES

CNCCCCCN1C=NC=C1C2=NC=C(C3=NC=C(C4=CC=C(OC)C=C4)N3C)N2CC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RIm13;  RIm-13;  RIm 13

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

RIm14
  • Synthesis : Synthesized alongside RIm13 using identical vL-3CR and formylation steps, but differing in substituent selection during amine component integration .
  • However, potency differences likely arise from variations in N-substituent orientation .
Compound 9
  • Structure : A synthetic intermediate lacking the third imidazole ring present in this compound .
  • Activity : At 1.0 µM, Compound 9 fails to modulate LDLR protein levels or LDL uptake, underscoring the necessity of the triimidazole scaffold for activity .
Diimidazole Analogues
  • Structure : Simplified derivatives with two imidazole rings, designed computationally for dual PCSK9 and LDLR binding .
  • Activity : These analogues exhibit moderate LDL uptake restoration (~60–80% at 1.0 µM) but lack the efficacy of this compound, highlighting the superiority of triimidazole frameworks .

Mechanistic Insights

  • This compound vs. Peptide P5 : Both restore LDL uptake to similar extents, but this compound achieves this with a smaller molecular weight and better synthetic scalability .
  • This compound vs. Diimidazoles : The third imidazole ring in this compound enhances binding affinity to PCSK9, as evidenced by its superior LDLR stabilization compared to diimidazole analogues .
  • Role of Formylation : C-2 formylation in this compound improves solubility and target engagement, a feature absent in less active intermediates like Compound 9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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